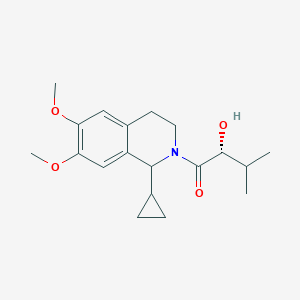![molecular formula C14H16N2O3S B7344869 (2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344869.png)
(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide, also known as THA, is a compound that has been extensively studied for its potential therapeutic applications. THA is a member of the class of compounds known as nootropic agents, which are compounds that enhance cognitive function without causing significant side effects.
作用機序
The exact mechanism of action of (2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide is not well understood, but it is believed to act as a cholinesterase inhibitor. Cholinesterase inhibitors prevent the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting the breakdown of acetylcholine, this compound may be able to enhance cognitive function in individuals with cognitive disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal models of Alzheimer's disease, this compound has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
One advantage of (2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide is that it has been extensively studied in animal models of Alzheimer's disease, and has been shown to be effective in improving cognitive function. However, one limitation of this compound is that it has not yet been extensively studied in humans, and its safety and efficacy in humans is not well understood.
将来の方向性
There are a number of future directions for research on (2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide. One area of research is to further elucidate the mechanism of action of this compound, and to determine whether it has potential applications in the treatment of other neurological disorders. Another area of research is to study the safety and efficacy of this compound in humans, and to determine whether it has potential as a therapeutic agent for cognitive disorders. Finally, research could be conducted to determine whether this compound can be used in combination with other drugs to enhance its therapeutic effects.
合成法
The synthesis of (2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide involves the reaction of 2-methoxy-2-phenylacetic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to form the final product, this compound. The yield of this reaction is typically around 50%.
科学的研究の応用
(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other cognitive disorders. Studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease, and may also have potential applications in the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis.
特性
IUPAC Name |
(2R)-N-[2-hydroxy-2-(1,3-thiazol-5-yl)ethyl]-2-methoxy-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-19-13(10-5-3-2-4-6-10)14(18)16-7-11(17)12-8-15-9-20-12/h2-6,8-9,11,13,17H,7H2,1H3,(H,16,18)/t11?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRPSHQRMCPXSC-GLGOKHISSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NCC(C2=CN=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC=CC=C1)C(=O)NCC(C2=CN=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one](/img/structure/B7344788.png)
![3-chloro-N-[(2S)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]-4-methylbenzamide](/img/structure/B7344802.png)
![(2S)-3-(1H-imidazol-5-yl)-N-methyl-2-[[2-(2-methylcyclohexyl)acetyl]amino]propanamide](/img/structure/B7344809.png)
![(2R)-N-[(2-cyclopropyl-6-oxo-1H-pyrimidin-4-yl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B7344827.png)
![(2R)-N-[4-[[(dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]methyl]phenyl]-2-hydroxy-3-methylbutanamide](/img/structure/B7344835.png)

![(2R)-2-methoxy-2-phenyl-N-[[5-(trifluoromethyl)-1H-imidazol-2-yl]methyl]acetamide](/img/structure/B7344849.png)
![[(2S,3R)-2,3-bis(hydroxymethyl)piperidin-1-yl]-(3-chloro-4-methylphenyl)methanone](/img/structure/B7344870.png)
![2-methyl-N-propan-2-yloxy-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanamide](/img/structure/B7344873.png)
![(E)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enamide](/img/structure/B7344876.png)
![(2R)-1-[(3,5-dibromothiophen-2-yl)methylamino]propan-2-ol](/img/structure/B7344880.png)
![N'-[(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoyl]-2-methoxybenzohydrazide](/img/structure/B7344890.png)
![2-[[2-methyl-2-[(2S,6R)-6-(trifluoromethyl)piperidin-2-yl]propanoyl]amino]butanamide](/img/structure/B7344893.png)
![2-methyl-N-[[(1S,2S)-2-morpholin-4-ylcyclohexyl]methyl]pyrazole-3-sulfonamide](/img/structure/B7344900.png)